Product packaging for 6-(tert-Butylthio)-4-methylnicotinonitrile(Cat. No.:)

6-(tert-Butylthio)-4-methylnicotinonitrile

Cat. No.: B13002441
M. Wt: 206.31 g/mol
InChI Key: PLCKCKACLNZTEN-UHFFFAOYSA-N
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Description

6-(tert-Butylthio)-4-methylnicotinonitrile (CAS 1355215-68-7) is a chemical compound with the molecular formula C11H14N2S and a molecular weight of 206.31 . This nitrile-substituted pyridine derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. Its primary research value is linked to its role as a key precursor in the synthesis of potent inhibitors of the enzyme 15-Prostaglandin Dehydrogenase (15-PGDH) . 15-PGDH is a central negative regulator of prostaglandin E2 (PGE2) levels, a signaling molecule that promotes tissue repair and regeneration in organs such as the bone marrow, liver, and colon . By inhibiting 15-PGDH, researchers can elevate endogenous PGE2 levels, a strategy that has shown efficacy in mouse models of bone marrow transplantation, ulcerative colitis, and liver regeneration . As a scaffold in the optimization of these inhibitors, this compound contributes to the development of potential therapeutics aimed at accelerating healing and tissue regeneration . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2S B13002441 6-(tert-Butylthio)-4-methylnicotinonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

6-tert-butylsulfanyl-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C11H14N2S/c1-8-5-10(14-11(2,3)4)13-7-9(8)6-12/h5,7H,1-4H3

InChI Key

PLCKCKACLNZTEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C#N)SC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for 6 Tert Butylthio 4 Methylnicotinonitrile and Its Analogues

De Novo Synthesis Strategies for the Nicotinonitrile Core

The de novo synthesis of 6-(tert-butylthio)-4-methylnicotinonitrile involves the systematic assembly of the substituted pyridine (B92270) ring from acyclic precursors. This approach allows for the precise placement of the required functional groups—the 4-methyl and 6-(tert-butylthio) substituents, and the nitrile group at the 3-position.

Ring-Forming Reactions and Cyclization Approaches

The formation of the nicotinonitrile ring is central to de novo strategies. One-pot multicomponent reactions are a powerful tool for this purpose, offering efficiency by combining multiple reactants in a single step to generate complex products. For instance, the reaction of aldehydes, malononitrile, and other reagents can lead to highly substituted pyridines. researchgate.net

Another classical and effective method for forming the pyridine ring is the Thorpe-Ziegler reaction. This intramolecular condensation of a dinitrile, catalyzed by a base, results in the formation of an enamine, which can then be cyclized to form the desired ring system. researchgate.netchem-station.comwikipedia.org While not a direct route to the final product, this methodology provides a foundational framework for constructing the nicotinonitrile core, which can then be further functionalized.

Introduction of the 4-Methyl Substituent

The incorporation of the methyl group at the 4-position of the nicotinonitrile ring can be achieved by selecting appropriate starting materials in a multicomponent reaction. For example, using a ketone with a methyl group in a suitable position can directly lead to the desired 4-methyl substituted product.

Alternatively, in a stepwise synthesis, a methyl group can be introduced onto a pre-formed pyridine or pyran ring which is then converted to the nicotinonitrile. For example, 2,6-di-tert-butyl-4-methylpyridine (B104953) has been synthesized by treating 4-picoline with an excess of tert-butyl lithium. orgsyn.org While this specific example leads to a different substitution pattern, the principle of alkylating a pyridine ring can be adapted.

Integration of the 6-(tert-Butylthio) Moiety

The direct incorporation of the bulky tert-butylthio group during the ring-forming reaction presents a significant synthetic challenge. A more common and practical approach is to introduce a sulfur-containing functional group that can be later converted to the tert-butylthio ether. For example, a thione can be introduced at the 6-position, which can then undergo S-alkylation. The synthesis of 2-alkylthio-3-cyanopyridines has been achieved by reacting the corresponding thione with organyl chlorides. researchgate.net

Functionalization of Pre-existing Nicotinonitrile Scaffolds

This strategy begins with a nicotinonitrile molecule that already possesses some of the required features, such as the nitrile group and potentially the 4-methyl group. The synthesis is then completed by introducing the remaining substituents through functionalization reactions.

Regioselective Substitution at C-6 and C-4 Positions

The functionalization of the nicotinonitrile ring must be regioselective to ensure the correct placement of the substituents. The presence of the electron-withdrawing nitrile group significantly influences the reactivity of the pyridine ring, making the C-2 and C-6 positions susceptible to nucleophilic attack.

A common precursor for introducing substituents at the 6-position is a 6-halonicotinonitrile, such as 6-chloronicotinonitrile. nih.gov The chlorine atom at this position acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. The synthesis of 2-cyano-6-chloropyridine compounds can be achieved by reacting a halopyridine with an alkali metal cyanide. google.com

For the introduction of the 4-methyl group, if not already present, specific synthetic methods are required. The synthesis of 2-chloro-4,6-dimethylpyridine (B1589981) has been reported, which could potentially be a precursor. chemicalbook.com

Thiolation and Thioether Formation Reactions

The key step in this approach is the formation of the carbon-sulfur bond to create the thioether. This is typically achieved through a nucleophilic aromatic substitution reaction where a thiol or its corresponding thiolate salt displaces a leaving group, such as a halogen, on the nicotinonitrile ring.

The reaction of heteroaryl halides with thiols is a well-established method for forming thioethers. researchgate.net Specifically, the reaction of 6-chloro-4-methylnicotinonitrile (B1590304) with tert-butylthiol in the presence of a base, such as sodium hydride or potassium carbonate, would be a direct route to this compound. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the electron-deficient C-6 position of the nicotinonitrile ring, displacing the chloride ion.

The general conditions for such SNAr reactions often involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and can be carried out at room temperature or with gentle heating.

Reactant 1Reactant 2ProductReaction Type
6-Chloro-4-methylnicotinonitriletert-ButylthiolThis compoundNucleophilic Aromatic Substitution
4-Methyl-6-thioxo-1,6-dihydropyridine-3-carbonitriletert-Butyl halideThis compoundS-Alkylation
Acyclic precursors (e.g., aldehyde, malononitrile, sulfur source)-This compoundMulticomponent Reaction

Nitrile Group Introduction and Modification

The introduction of the nitrile group onto the pyridine ring is a critical step in the synthesis of this compound and related compounds. Several established methods are employed for the cyanation of pyridine derivatives, each with its own set of advantages and limitations.

One common approach is the cyanation of pyridine N-oxides . This method involves the activation of the pyridine ring towards nucleophilic attack by forming the N-oxide. Subsequent reaction with a cyanide source, such as potassium cyanide or zinc cyanide, in the presence of an activating agent like dimethylcarbamoyl chloride, yields the corresponding cyanopyridine. nih.gov For instance, the reaction of 4-amidopyridine N-oxide with dimethylcarbamoyl chloride and potassium cyanide in acetonitrile (B52724) at elevated temperatures has been shown to produce 2-cyano-4-amidopyridine in good yield. nih.gov This strategy offers a viable route for introducing a nitrile group at positions activated by the N-oxide functionality.

Another significant method is the direct C-H cyanation of pyridines. This approach is highly desirable from an atom-economy perspective as it avoids the need for pre-functionalized starting materials. Recent advancements have led to methods for the C3-selective cyanation of pyridines through a tandem process involving the in situ generation of a dihydropyridine (B1217469) intermediate that then reacts with a cyano electrophile. orgsyn.org

Furthermore, the substitution of a leaving group , typically a halogen, with a cyanide salt is a widely used and reliable method. The reaction of halopyridines with metal cyanides, such as cuprous cyanide, often in a polar aprotic solvent like dimethylformamide (DMF), facilitates the introduction of the nitrile group. google.com This method's efficiency is often dependent on the nature of the halogen and the specific reaction conditions employed.

Once the nitrile group is installed, it can also be subject to modification . While the nitrile group in this compound is typically the final desired functionality, in the broader context of synthesizing analogues, the nitrile can serve as a synthetic handle for further transformations. For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form various heterocyclic systems. researchgate.net

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Yield

A plausible and efficient route involves the nucleophilic aromatic substitution (SNA_r) on a pre-existing 6-halo-4-methylnicotinonitrile precursor. This approach benefits from the electron-withdrawing nature of the nitrile group, which activates the pyridine ring, particularly at the 2- and 6-positions, towards nucleophilic attack.

Route A: Nucleophilic Substitution of a Halogen

Synthesis of 6-chloro-4-methylnicotinonitrile: This intermediate can be prepared from commercially available starting materials through various methods, such as the Sandmeyer reaction of an corresponding aminopyridine or through ring-closing condensation reactions.

Reaction with sodium tert-butylthiolate: The 6-chloro-4-methylnicotinonitrile is then reacted with sodium tert-butylthiolate. The thiolate anion acts as a potent nucleophile, displacing the chloride at the 6-position to yield the final product, this compound.

This route is generally favored due to the high regioselectivity of the nucleophilic substitution at the 6-position, driven by the electronic activation from the nitrile group. The yield of such reactions is often high, contingent on the purity of the starting materials and the careful control of reaction conditions to prevent side reactions.

Route B: Thionation and Subsequent Alkylation

An alternative strategy involves the conversion of a 6-oxo or 6-hydroxy-4-methylnicotinonitrile (B2919695) derivative to a thione, followed by S-alkylation.

Synthesis of 4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile: This can be achieved through established ring-formation reactions.

Thionation: The pyridone is then treated with a thionating agent, such as Lawesson's reagent, to convert the carbonyl group into a thiocarbonyl group, yielding 4-methyl-6-thioxo-1,6-dihydropyridine-3-carbonitrile.

S-Alkylation: The resulting thione is then alkylated with a tert-butyl halide (e.g., tert-butyl bromide or iodide) in the presence of a base to introduce the tert-butylthio group at the 6-position.

Data Comparison of Synthetic Steps:

Synthetic StepReagents & ConditionsTypical YieldSelectivityKey Considerations
Nitrile Introduction (Dehydration) Nicotinamide, P₂O₅, heat83-84%N/AVigorous reaction, requires careful temperature control.
Nitrile Introduction (from Halopyridine) 3-Bromopyridine, CuCNNot specifiedHighUse of toxic copper cyanide.
Thionation of Pyridone 6-Oxo-tetrahydropyridine-3-carboxylate, Lawesson's reagent, MicrowaveGood to excellent (Method dependent)High for thionationMicrowave irradiation can significantly reduce reaction times.
S-Alkylation 2-Thioxo-dihydropyridine-3-carbonitrile, Methyl iodide, NaOHNot specifiedHigh for S-alkylationPotential for N-alkylation as a side product.
Nucleophilic Aromatic Substitution Aryl fluorides, Alcohols/Malonates, Et₃SiH/t-Bu-P₄Good to highHighMild conditions for nucleophile activation.

Based on the available data for analogous reactions, the direct nucleophilic substitution of a 6-halo-4-methylnicotinonitrile (Route A) appears to be the more efficient and selective method for the synthesis of this compound. The high yields often associated with SNA_r reactions on activated pyridine rings and the commercial availability of suitable precursors make this the preferred industrial and laboratory-scale synthetic strategy.

Chemical Reactivity and Transformations of 6 Tert Butylthio 4 Methylnicotinonitrile

Reactions Involving the Nitrile Functionality

The nitrile group is a valuable synthon in organic chemistry, and its reactivity in the context of the title compound is influenced by the electronic nature of the pyridine (B92270) ring.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This can lead to a variety of addition products. For instance, organometallic reagents such as Grignard reagents or organolithium compounds could add to the cyano group to form, after hydrolysis, ketones. The pyridine ring itself can be susceptible to nucleophilic attack, but the cyano group provides a more reactive site for such additions.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-methyl-6-(tert-butylthio)nicotinic acid) or an amide (4-methyl-6-(tert-butylthio)nicotinamide) as an intermediate. nih.gov The reaction conditions would need to be carefully controlled to avoid potential side reactions, such as cleavage of the tert-butylthio group, particularly under harsh acidic conditions.

TransformationReagents and ConditionsExpected Product
Full HydrolysisH₃O⁺ or OH⁻, heat4-methyl-6-(tert-butylthio)nicotinic acid
Partial HydrolysisH₂SO₄ (conc.), gentle warming4-methyl-6-(tert-butylthio)nicotinamide

The nitrile group, in conjunction with a neighboring functional group (which would need to be introduced on the pyridine ring), can participate in cyclization reactions to form fused heterocyclic systems. For example, if a suitable ortho-substituent with a nucleophilic character were present, an intramolecular cyclization could be envisioned. While no specific examples for the title compound are available, this remains a plausible transformation pathway in heterocyclic synthesis. researchgate.net

Transformations of the tert-Butylthio Moiety

The tert-butylthio group is another key reactive site within the molecule.

The sulfur atom of the tert-butylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations are common for thioethers and can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation.

TransformationReagentsExpected Product
Sulfoxide Formationm-CPBA (1 equiv.), H₂O₂6-(tert-Butylsulfinyl)-4-methylnicotinonitrile
Sulfone Formationm-CPBA (2 equiv.), KMnO₄6-(tert-Butylsulfonyl)-4-methylnicotinonitrile

The resulting sulfoxides and sulfones are valuable synthetic intermediates. The electron-withdrawing nature of the sulfonyl group, in particular, can activate the pyridine ring for nucleophilic aromatic substitution.

The tert-butylthio group can be cleaved under certain conditions. For instance, treatment with strong reducing agents or certain Lewis acids could lead to the formation of the corresponding thiol (6-mercapto-4-methylnicotinonitrile). Additionally, nucleophilic displacement of the tert-butylthio group is a possibility, especially if it is first activated by oxidation to the sulfone, which is a better leaving group.

Alkylation and Arylation Reactions of the Sulfur

The sulfur atom of the tert-butylthio group in 6-(tert-butylthio)-4-methylnicotinonitrile possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. This allows for the formation of sulfonium (B1226848) salts through alkylation and arylation reactions.

Detailed research on analogous pyridine thioethers demonstrates that the sulfur atom can be readily alkylated using various alkyl halides. nih.gov The reaction typically proceeds via an SN2 mechanism, where the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a C-S bond. nih.gov The resulting sulfonium salt is a key intermediate that can undergo further transformations.

Table 1: Representative Alkylation of Pyridine Thioethers This table presents examples of S-alkylation on pyridine thioether analogues to illustrate the general reactivity.

Pyridine Thioether Analogue Alkylating Agent Product Yield (%) Reference
Pyridine-2-thiol Methyl iodide 2-(Methylthio)pyridine >95 nih.gov
Pyridine-4-thiol Ethyl bromide 4-(Ethylthio)pyridine ~90 nih.gov

Reactivity of the Pyridine Heterocycle

The pyridine ring in this compound is an electron-deficient aromatic system, a characteristic that significantly influences its susceptibility to both electrophilic and nucleophilic attack. The positions on the ring (ortho, meta, para relative to the nitrogen) exhibit different reactivities.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. google.com When EAS does occur, it preferentially takes place at the 3- and 5-positions (meta to the nitrogen), as the intermediates formed by attack at these positions are more stable than those from attack at the 2-, 4-, or 6-positions. researchgate.netuoanbar.edu.iq

In this compound, the 4-methyl and 6-tert-butylthio groups are electron-donating and would typically activate the ring towards EAS. However, the strong deactivating effect of the pyridine nitrogen and the nitrile group at the 3-position dominates. Therefore, any potential electrophilic substitution would be expected to occur at the 5-position, which is meta to the ring nitrogen and ortho to the activating 4-methyl group.

Table 2: Regioselectivity of Electrophilic Aromatic Substitution on Substituted Pyridines This table illustrates the directing effects of substituents on the regioselectivity of EAS on the pyridine ring.

Pyridine Derivative Reaction Major Product Reference
Pyridine Nitration 3-Nitropyridine google.com
4-Methylpyridine Nitration 4-Methyl-3-nitropyridine researchgate.net

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions (ortho and para to the nitrogen). rsc.org These positions are electronically activated towards nucleophilic attack. For SNAr to proceed, a good leaving group must be present at one of these activated positions.

In the case of this compound, the tert-butylthio group at the 6-position could potentially act as a leaving group in the presence of a strong nucleophile, although it is not a conventional leaving group like a halide. More likely, derivatives of this compound, where a better leaving group such as a halogen is installed at the 2- or 6-position, would readily undergo SNAr.

Table 3: Nucleophilic Aromatic Substitution on Halopyridines This table provides examples of SNAr on halopyridines, demonstrating the typical reactivity pattern.

Halopyridine Nucleophile Product Yield (%) Reference
2-Chloropyridine Sodium methoxide 2-Methoxypyridine High nih.gov
4-Bromopyridine Piperidine 4-Piperidinopyridine High nih.gov

Metalation and Organometallic Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of pyridine rings. znaturforsch.comharvard.edu A directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. Thioether groups can serve as effective DMGs. nih.gov

For this compound, the tert-butylthio group at the 6-position would be expected to direct metalation to the 5-position. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at this position. The 4-methyl group could also potentially direct metalation to the 3-position (where the nitrile is) or the 5-position. Given the presence of the nitrile group at the 3-position, which is also a directing group, the regioselectivity of metalation would likely favor the 5-position due to the combined directing effect of the 4-methyl and 6-thioether groups.

Table 4: Thioether-Directed Metalation of Pyridines and Subsequent Functionalization This table showcases examples of thioether-directed metalation of pyridines followed by reaction with electrophiles.

Thioether-Substituted Pyridine Base Electrophile Product Yield (%) Reference
2-(Methylthio)pyridine n-BuLi (CH₃)₃SiCl 2-(Methylthio)-3-(trimethylsilyl)pyridine 85
3-(Phenylthio)pyridine LDA CH₃I 3-(Phenylthio)-2-methylpyridine 78

Transformations of the 4-Methyl Substituent

Radical Reactions

The methyl group at the 4-position of the pyridine ring is benzylic-like and can undergo radical reactions, most notably radical halogenation. This typically involves the use of a radical initiator, such as N-bromosuccinimide (NBS) with AIBN or light, to generate a bromine radical which then abstracts a hydrogen atom from the methyl group. The resulting benzylic-type radical is stabilized by resonance with the pyridine ring.

Subsequent reaction with a halogen source, such as Br₂, then yields the halogenated product. This transformation provides a valuable handle for further functionalization of the methyl group. Studies on the radical bromination of various methylpyridines (picolines) have shown that the reaction is generally efficient, though over-halogenation to di- or tri-halomethyl groups can be a competing process. d-nb.info

Table 5: Radical Bromination of Methyl-Substituted Pyridines This table presents data on the radical bromination of methylpyridines, illustrating the reactivity of the methyl group.

Substrate Reagents Product Yield (%) Reference
4-Methylpyridine (4-picoline) NBS, AIBN, CCl₄ 4-(Bromomethyl)pyridine Moderate d-nb.info
2,4-Dimethylpyridine (2,4-lutidine) NBS, AIBN, CCl₄ 2-Methyl-4-(bromomethyl)pyridine Good

Halogenation (e.g., bromination to 6-bromomethyl-nicotinonitrile analogs)

The methyl group at the 4-position of the pyridine ring is analogous to a benzylic position and is susceptible to free-radical halogenation. A common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. This reaction allows for the selective bromination of the methyl group to yield 6-(tert-butylthio)-4-(bromomethyl)nicotinonitrile.

The general reaction proceeds as follows:

The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, to minimize competing ionic reactions. The choice of initiator and reaction conditions is crucial to maximize the yield of the desired monobrominated product and reduce the formation of dibrominated byproducts.

Reagent/ConditionRole/PurposeTypical Parameters
N-Bromosuccinimide (NBS)Brominating agent1.0 - 1.2 equivalents
AIBN or Benzoyl PeroxideRadical initiatorCatalytic amount
SolventReaction mediumCarbon tetrachloride, cyclohexane
TemperatureInitiates radical formationReflux (60-80 °C)
Light (optional)Photochemical initiationUV or visible light lamp

This table presents typical conditions for benzylic-type brominations and is illustrative for the substrate .

Side-Chain Functionalization

The resulting 6-(tert-butylthio)-4-(bromomethyl)nicotinonitrile is a versatile intermediate for further synthetic modifications. The bromine atom on the methyl group is a good leaving group, making the benzylic-type carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to a diverse range of derivatives.

Nucleophilic Substitution Reactions:

A variety of nucleophiles can be employed to displace the bromide, leading to new carbon-heteroatom or carbon-carbon bonds.

The table below summarizes some potential side-chain functionalization reactions starting from the brominated intermediate.

NucleophileReagent ExampleProduct Functional Group
HydroxideSodium Hydroxide (NaOH)Alcohol (-CH₂OH)
AlkoxideSodium Methoxide (NaOCH₃)Ether (-CH₂OCH₃)
CyanideSodium Cyanide (NaCN)Nitrile (-CH₂CN)
AzideSodium Azide (NaN₃)Azide (-CH₂N₃)
ThiolateSodium Thiophenolate (NaSPh)Thioether (-CH₂SPh)
AmineAmmonia (NH₃), primary/secondary aminesAmine (-CH₂NRR')

This table illustrates potential nucleophilic substitution reactions on the brominated substrate based on general organic chemistry principles.

These subsequent functionalizations significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. illinois.edu For 6-(tert-Butylthio)-4-methylnicotinonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a comprehensive analysis.

Proton (¹H) NMR Techniques for Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the following proton signals are expected:

Aromatic Protons: The pyridine (B92270) ring contains two aromatic protons. The proton at the C5 position is expected to appear as a singlet, while the proton at the C2 position will also likely be a singlet due to the absence of adjacent protons. Their chemical shifts would be influenced by the electron-donating methyl group and the electron-withdrawing cyano and tert-butylthio groups.

Methyl Protons: The methyl group at the C4 position will produce a sharp singlet, typically in the range of δ 2.3-2.6 ppm. chemicalbook.comuci.edu

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a strong singlet signal, typically in the upfield region of the spectrum (around δ 1.3-1.5 ppm), due to the shielding effect of the sulfur atom. nih.gov

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
H-2δ 8.4-8.6Singlet (s)1H
H-5δ 7.0-7.2Singlet (s)1H
-CH₃δ 2.3-2.6Singlet (s)3H
-C(CH₃)₃δ 1.3-1.5Singlet (s)9H

Note: Predicted values are based on typical chemical shifts for similar structural motifs. chemicalbook.comuci.edu Actual experimental values may vary.

Carbon-13 (¹³C) NMR Techniques for Carbon Framework Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for each carbon atom in the pyridine ring, the methyl group, the cyano group, and the tert-butyl group.

Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons will vary depending on their position relative to the nitrogen atom and the substituents. The carbon bearing the cyano group (C3) and the carbon attached to the sulfur (C6) would be significantly affected.

Cyano Carbon: The carbon of the nitrile group typically appears in the range of δ 115-125 ppm. illinois.edu

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will have a distinct chemical shift from the three equivalent methyl carbons.

Methyl Carbon: The C4-methyl carbon will have a characteristic signal in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-2δ 150-155
C-3δ 110-115
C-4δ 145-150
C-5δ 120-125
C-6δ 160-165
-CNδ 117-120
-C (CH₃)₃δ 45-50
-C(C H₃)₃δ 30-35
-C H₃δ 20-25

Note: Predicted values are based on typical chemical shifts for similar structural motifs. illinois.edunih.gov Actual experimental values may vary.

Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this molecule, it would primarily be used to confirm the absence of coupling for the singlet aromatic and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for definitively assigning the proton signal to its corresponding carbon atom (e.g., the C4-methyl protons to the C4-methyl carbon).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the regiochemistry by observing spatial relationships between, for example, the C4-methyl protons and the H-5 proton.

Application of NMR for Stereochemical and Regiochemical Assignment

In the case of this compound, the primary challenge for NMR is the unambiguous assignment of the regiochemistry, confirming the positions of the substituents on the pyridine ring. The HMBC experiment is paramount for this task. For example, observing a correlation between the proton at H-5 and the carbon of the cyano group (C3) would confirm their relative positions. Similarly, a correlation between the tert-butyl protons and the C6 carbon would confirm the position of the thioether group. As there are no stereocenters in this molecule, stereochemical assignment is not applicable.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of the molecular ion, which allows for the determination of the elemental formula. nih.govacs.org For this compound (C₁₁H₁₄N₂S), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value. A close match (typically within 5 ppm) would provide strong evidence for the proposed molecular formula.

Predicted HRMS Data for this compound

Ion Calculated Exact Mass
[M]⁺206.0878
[M+H]⁺207.0956
[M+Na]⁺229.0775

Note: These values are calculated based on the exact masses of the most abundant isotopes of each element.

In addition to the molecular ion, the mass spectrum would also show characteristic fragmentation patterns. The loss of a tert-butyl radical (57 Da) would likely be a prominent fragmentation pathway, leading to a significant peak at m/z 149. Further fragmentation of the pyridine ring could also be observed.

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation pattern of a molecule in a mass spectrometer is unique and can be used to deduce its structure. For this compound, the fragmentation process is expected to be influenced by the stability of the resulting fragments, which include the pyridine ring, the tert-butyl group, and the nitrile functional group.

The molecular ion peak (M+) would be observed, and its high resolution mass would confirm the molecular formula. Key fragmentation pathways would likely involve the cleavage of the sulfur-carbon bonds. A prominent fragmentation pattern in mass spectrometry involves the loss of stable neutral molecules or radicals. chemguide.co.uklibretexts.org In the case of this compound, the cleavage of the tert-butyl group is a highly probable event due to the formation of a stable tertiary carbocation.

A significant peak would be expected at m/z [M-57]+, corresponding to the loss of a tert-butyl radical (C(CH₃)₃). This fragmentation is common for compounds containing a tert-butyl group. libretexts.org Another likely fragmentation is the cleavage of the C-S bond, leading to the formation of ions corresponding to the pyridine-thiol fragment and the tert-butyl fragment. The stability of aromatic structures often leads to strong molecular ion peaks. libretexts.org

Further fragmentation could involve the loss of the nitrile group (CN, 26 Da) or rearrangements within the pyridine ring. The presence of nitrogen in the molecule means the molecular ion peak will have an odd nominal molecular weight, which is a useful characteristic in spectral interpretation. libretexts.org

Table 1: Predicted Major Mass Spectrometry Fragmentation Peaks for this compound

Predicted Fragment Lost Neutral Fragment Predicted m/z Significance
[M]+->200Molecular Ion
[M-15]+CH₃[M-15]Loss of a methyl group from the tert-butyl moiety.
[M-57]+C₄H₉[M-57]Loss of the tert-butyl group, likely a prominent peak due to the stability of the tert-butyl cation.
[M-CN]+CN[M-26]Loss of the nitrile group.
[C₄H₉]+C₇H₅N₂S57tert-Butyl cation, a common fragment for tert-butyl containing compounds. libretexts.org

Hyphenated Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS))

Gas chromatography-mass spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is well-suited for the analysis of volatile and thermally stable compounds. For this compound, GC-MS would provide both the retention time from the GC column and the mass spectrum of the compound.

The GC component separates the compound from any impurities or other components in a mixture based on its boiling point and affinity for the stationary phase of the column. The retention time is a characteristic property of the compound under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). Given its molecular weight, this compound is expected to be sufficiently volatile for GC analysis. However, some large molecules may require derivatization to increase their volatility. chromforum.org

Once the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum can be compared to spectral libraries, such as the NIST library, for identification. nih.gov The combination of a unique retention time and a characteristic mass spectrum provides a high degree of confidence in the identification of the compound. nelac-institute.orgmdpi.comresearchgate.net

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and the molecular "fingerprint" of a compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. youtube.com The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups.

For this compound, the FTIR spectrum would be expected to show characteristic peaks for the nitrile group (C≡N), the aromatic pyridine ring, the C-H bonds of the methyl and tert-butyl groups, and the C-S bond.

Table 2: Predicted FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Reference
Nitrile (C≡N)Stretching2240 - 2220 nist.gov
Aromatic C-HStretching3100 - 3000 researchgate.net
Aromatic C=C and C=NRing Stretching1600 - 1450 researchgate.netresearchgate.net
Aliphatic C-H (methyl and tert-butyl)Stretching2980 - 2850 researchgate.netspectrabase.com
C-SStretching700 - 600General range for thioethers

The C≡N stretching vibration is typically a sharp and intense band in the region of 2240-2220 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and tert-butyl groups are found just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will produce a series of bands in the 1600-1450 cm⁻¹ region. The C-S stretching vibration is often weak and appears in the fingerprint region of the spectrum, typically between 700 and 600 cm⁻¹.

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. psu.edu While FTIR is based on absorption, Raman is based on scattering, and the selection rules for the two techniques are different. This means that some vibrations that are weak in FTIR may be strong in Raman, and vice versa.

The Raman spectrum provides a unique "fingerprint" of a molecule and is particularly useful for identifying symmetric vibrations and bonds involving non-polar groups. For this compound, Raman spectroscopy would be expected to provide strong signals for the symmetric vibrations of the pyridine ring and the C-S bond. The nitrile stretch is also typically Raman active.

Table 3: Predicted Raman Shifts for this compound

Functional Group Vibrational Mode Predicted Raman Shift (cm⁻¹) Reference
Nitrile (C≡N)Stretching2240 - 2220 nih.gov
Pyridine RingRing Breathing Mode~1000 researchgate.net
C-SStretching700 - 600General range for thioethers
Aromatic C-HStretching3100 - 3000 researchgate.net

The symmetric ring breathing mode of the pyridine ring, typically observed around 1000 cm⁻¹, is often a very strong and characteristic peak in the Raman spectrum. researchgate.net The C-S stretching vibration, which can be weak in the FTIR spectrum, is often more prominent in the Raman spectrum. The technique is also less susceptible to interference from water, making it suitable for the analysis of aqueous samples. aps.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with chromophores, which are the parts of a molecule that absorb light.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted pyridine ring system. The pyridine ring itself exhibits π → π* and n → π* transitions. spectrabase.com The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are of lower intensity and occur at longer wavelengths.

The presence of substituents on the pyridine ring will influence the position and intensity of these absorption bands. The methyl group, the tert-butylthio group, and the nitrile group will all act as auxochromes, modifying the absorption characteristics of the pyridine chromophore. The sulfur atom of the tert-butylthio group has lone pairs of electrons that can participate in resonance with the pyridine ring, potentially leading to a red shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. Changes in the substitution pattern on an aromatic ring can significantly alter the UV/Vis absorption spectrum. researchgate.net

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Transition Type Chromophore Predicted λmax (nm) Significance
π → πSubstituted Pyridine Ring~220-280High intensity absorption due to the aromatic system.
n → πPyridine Nitrogen and Sulfur>280Lower intensity absorption, shifted by substituents.

The exact positions of the absorption maxima will depend on the solvent used for the analysis, as solvent polarity can affect the energy levels of the molecular orbitals involved in the electronic transitions.

Solvent Effects on UV-Vis Spectra

A comprehensive search of available scientific literature and spectral databases did not yield specific experimental data regarding the solvent effects on the ultraviolet-visible (UV-Vis) absorption spectra of the compound this compound. Consequently, a detailed analysis of its solvatochromic behavior, including shifts in absorption maxima (λmax) in response to varying solvent polarities, cannot be provided at this time.

The study of solvent effects on UV-Vis spectra is a critical methodology for understanding the electronic transitions within a molecule. Typically, the polarity of the solvent can influence the energy levels of the ground and excited states of a chromophore, leading to shifts in the absorption bands. These shifts are classified as either bathochromic (red shift, to longer wavelengths) or hypsochromic (blue shift, to shorter wavelengths). Such investigations provide valuable insights into the nature of the electronic transitions (e.g., n→π* or π→π*) and the solute-solvent interactions at a molecular level.

Although general principles of solvatochromism are well-established, the specific response of this compound to different solvent environments remains uncharacterized in the public domain. Further empirical research, involving the systematic recording of the UV-Vis spectrum of this compound in a series of solvents with a wide range of polarities, is required to generate the data necessary for a thorough discussion and to populate a data table of its spectral properties. Without such experimental findings, any discussion would be purely speculative and would not adhere to the required standards of scientific accuracy.

Therefore, this section remains to be written pending the availability of primary research data on the spectroscopic behavior of this compound in various solvents.

Derivatization Strategies for Analytical and Synthetic Enhancement

Principles of Derivatization for Volatility and Detectability Enhancement

The core principle of derivatization for gas chromatography is the modification of an analyte's functional groups to alter its physicochemical properties. youtube.com Many compounds, particularly those containing polar functional groups with active hydrogens such as hydroxyl (-OH), carboxyl (-COOH), amine (-NH), and thiol (-SH) groups, are often non-volatile. research-solution.comlibretexts.orgaliyuncs.com These groups can engage in intermolecular hydrogen bonding, which increases the boiling point of the compound and can lead to undesirable interactions with the chromatographic column, resulting in poor peak shape and sample loss. gcms.czlibretexts.org

Furthermore, derivatization can significantly improve the detectability of an analyte. chromatographyonline.com By introducing specific chemical moieties, particularly those containing halogens, the response of an analyte to selective detectors like the electron capture detector (ECD) can be dramatically enhanced. thamesrestek.co.uksigmaaldrich.comresearchgate.net This allows for the detection and quantification of analytes at trace levels. slideshare.net The process must be optimized to ensure the reaction is rapid, quantitative, and produces a stable derivative without causing structural rearrangements of the original analyte. youtube.comresearch-solution.comchromatographyonline.com

Silylation Approaches (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA))

Silylation is one of the most common derivatization techniques in which an active hydrogen is displaced by an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. libretexts.orgaliyuncs.com The resulting silyl (B83357) derivatives are generally more volatile, less polar, and more thermally stable than the parent compounds. aliyuncs.com

A widely used reagent for this purpose is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). MTBSTFA reacts with polar functional groups containing active hydrogens (e.g., alcohols, phenols, carboxylic acids, amines, and thiols) to form TBDMS derivatives. sigmaaldrich.comnih.gov These TBDMS derivatives are notably more stable and less sensitive to moisture (10,000 times more stable to hydrolysis) than their TMS counterparts formed by reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which is a significant advantage. gcms.czsigmaaldrich.com

The compound 6-(tert-Butylthio)-4-methylnicotinonitrile lacks the typical functional groups with active hydrogens that are targeted by silylation reagents like MTBSTFA. Its structure consists of a pyridine (B92270) ring, a thioether, a methyl group, and a nitrile group, none of which readily react with silylating agents under standard derivatization conditions. Therefore, direct silylation of this compound for GC analysis is not a viable strategy. However, silylation would be a critical step for analyzing potential precursors or metabolites of this compound that do contain hydroxyl, amino, or carboxyl functionalities.

The reaction with MTBSTFA can be influenced by steric hindrance, and for some compounds, a catalyst may be required to drive the reaction to completion. MTBSTFA-derivatives often produce characteristic mass spectra, with dominant fragments that aid in structural identification. lih.luresearchgate.netnih.gov

Table 1: Common Silylating Agents and Targeted Functional Groups

Silylating AgentAbbreviationTargeted Functional GroupsKey Characteristics
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAAlcohols, Phenols, Carboxylic Acids, Amines, Amides, ThiolsForms highly stable TBDMS derivatives, less sensitive to moisture. gcms.czsigmaaldrich.com
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAAlcohols, Phenols, Carboxylic Acids, Amines, AmidesVersatile and forms volatile TMS derivatives; byproducts are also volatile. aliyuncs.comsigmaaldrich.com
TrimethylchlorosilaneTMCSUsed as a catalyst with other silylating agentsIncreases the reactivity of reagents like BSTFA, especially for hindered groups. gcms.czaliyuncs.com

Acylation Reactions

Acylation is another primary derivatization method that converts compounds with active hydrogens into esters, thioesters, and amides. research-solution.comresearchgate.net This is achieved by reacting the analyte with a carboxylic acid derivative, such as an acid anhydride (B1165640) or acyl halide. gcms.czsigmaaldrich.com Like silylation, acylation reduces polarity and increases volatility, but acylated derivatives are generally more stable than silyl derivatives. libretexts.orgnih.gov

A significant advantage of acylation is the ability to introduce fluorinated groups into the molecule, which makes the derivative highly responsive to electron capture detection (ECD). thamesrestek.co.uksigmaaldrich.com Reagents such as Trifluoroacetic anhydride (TFAA), Pentafluoropropionic Acid Anhydride (PFPA), and Heptafluorobutyric Acid Anhydride (HFBA) are commonly used for this purpose. researchgate.net TFAA is the most reactive and volatile of these anhydrides and reacts readily with alcohols, phenols, and amines. sigmaaldrich.comsigmaaldrich.com

As with silylation, this compound is not a suitable substrate for direct acylation due to the absence of -OH, -NH, or -SH groups. researchgate.net The reaction typically requires a base catalyst, like pyridine or triethylamine, to proceed efficiently and to scavenge the acidic byproducts that are formed, which could otherwise damage the GC column. sigmaaldrich.comsigmaaldrich.com

Table 2: Common Acylation Reagents

Acylation ReagentAbbreviationTargeted Functional GroupsKey Characteristics
Trifluoroacetic anhydrideTFAAAlcohols, Amines, PhenolsHighly reactive; introduces a trifluoroacetyl group, enhancing ECD response. sigmaaldrich.comcovachem.com
Pentafluoropropionic Acid AnhydridePFPAAlcohols, Amines, PhenolsForms stable, volatile derivatives for ECD analysis. researchgate.net
Heptafluorobutyric Acid AnhydrideHFBAAlcohols, Amines, PhenolsCreates derivatives with excellent stability and high ECD response. researchgate.net

Alkylation and Other Functional Group Modifications

Alkylation involves the replacement of an active hydrogen with an alkyl or benzyl (B1604629) group. libretexts.org This technique is most commonly used to form esters from carboxylic acids, rendering them less polar and more volatile. libretexts.org However, alkylation can also target other nucleophilic centers.

One versatile alkylating agent is Pentafluorobenzyl bromide (PFB-Br). nih.govsigmaaldrich.com PFB-Br reacts with a wide range of nucleophiles, including phenols, thiols, and carboxylic acids, to form pentafluorobenzyl derivatives. nih.govresearchgate.net These derivatives are thermally stable, volatile, and strongly electron-capturing, making them ideal for ultra-sensitive analysis by GC-ECD or GC-MS with negative-ion chemical ionization (NICI). nih.govresearchgate.net

For this compound, the nucleophilic pyridine nitrogen and thioether sulfur could potentially be targeted by a strong alkylating agent like PFB-Br. This would result in the formation of a pyridinium (B92312) salt or a sulfonium (B1226848) salt. Such a modification would drastically increase the polarity and render the molecule non-volatile, making it unsuitable for GC analysis. However, this type of derivatization could be advantageous for analysis by Liquid Chromatography (LC).

Table 3: Common Alkylating Agents

Alkylation ReagentAbbreviationTargeted Functional GroupsKey Characteristics
Pentafluorobenzyl bromidePFB-BrCarboxylic acids, Phenols, Thiols, AnionsForms derivatives with exceptionally high sensitivity for ECD and NICI-MS. nih.govsigmaaldrich.comresearchgate.net
Boron trifluoride-methanolBF3-MethanolCarboxylic acidsA common reagent for forming methyl esters from fatty acids. youtube.com
TrimethylsilyldiazomethaneTMSDCarboxylic acidsA safer alternative to diazomethane (B1218177) for methylation. idc-online.com

Impact of Derivatization on Chromatographic Behavior and Resolution

The primary impact of successful derivatization for GC analysis is a significant improvement in chromatographic performance. By converting polar analytes into less polar and more volatile derivatives, several benefits are achieved:

Reduced Retention Times: Increased volatility leads to faster elution from the GC column, shortening analysis time. covachem.com

Improved Peak Shape: By eliminating active sites that cause hydrogen bonding and adsorption, derivatization leads to more symmetrical, sharper peaks and reduces peak tailing. researchgate.netsigmaaldrich.com

Enhanced Resolution: Sharper, more defined peaks allow for better separation (resolution) between closely eluting compounds or isomers. nih.gov Derivatization can be crucial for separating isomers that are otherwise unresolvable in their native form. lih.luresearchgate.netresearchgate.net

Increased Stability: Derivatization can protect thermally labile groups from degrading at the high temperatures of the GC inlet and column. chromatographyonline.comyoutube.com

In the context of this compound, while the compound itself may not be a candidate for common volatility-enhancing derivatization, any analysis of its potential polar precursors or metabolites would heavily rely on these principles. For example, derivatizing a hydroxylated version of the molecule would be expected to yield a derivative with a shorter retention time and a much-improved peak shape compared to the underivatized polar analyte.

Derivatization for Chiral Analysis

Chiral analysis is critical in many fields, as enantiomers of a compound can have vastly different biological activities. nih.gov Gas chromatography on a chiral stationary phase (a chiral column) can often separate enantiomers directly. However, an alternative and common approach involves derivatization. elsevierpure.comsigmaaldrich.com

This method involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). registech.comyoutube.com This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) chromatographic column. nih.govregistech.com

The compound this compound is achiral and therefore does not have enantiomers. This derivatization strategy would not apply to the molecule itself. However, if a synthetic precursor or a metabolite of the compound were chiral (for instance, if the methyl group were replaced by a chiral side chain containing an alcohol or amine), this technique would be essential for separating and quantifying its enantiomers. The choice of CDA depends on the functional group present on the chiral analyte, with specific reagents designed to react with amines, alcohols, or carboxylic acids. sigmaaldrich.comscience.gov

Mechanistic Investigations of Reactions Involving 6 Tert Butylthio 4 Methylnicotinonitrile

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the electronic structure of a molecule. These calculations can elucidate the distribution of electrons within 6-(tert-Butylthio)-4-methylnicotinonitrile, which in turn governs its chemical behavior.

Electronic Structure: Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting reactivity. A lower HOMO-LUMO energy gap generally implies higher reactivity. For this compound, these calculations would reveal how the electron-donating tert-butylthio group and the electron-withdrawing nitrile group influence the electron density on the pyridine (B92270) ring.

Reactivity Prediction: Quantum chemical calculations can generate various molecular descriptors that predict reactivity. These include:

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the nitrogen of the nitrile group and the pyridine ring would likely be regions of negative potential, susceptible to electrophilic attack.

Fukui Functions: These functions provide a more quantitative measure of the propensity of different atomic sites to undergo nucleophilic, electrophilic, or radical attack.

The following table illustrates the type of data that would be generated from such calculations.

Table 1: Illustrative Quantum Chemical Descriptors for this compound (Note: The values below are hypothetical examples for illustrative purposes and are not derived from actual published research on this specific compound.)

DescriptorPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's movements and interactions in different environments, such as in a solvent or in a biological system.

For this compound, MD simulations could be used to:

Analyze Solvation Effects: By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can study how the solvent affects the molecule's conformation and properties.

Study Interactions with Biomolecules: If this compound were being investigated for pharmaceutical applications, MD simulations could model its interaction with a target protein, providing insights into binding modes and affinities.

Determine Macroscopic Properties: Simulations of the bulk material could be used to predict properties such as density, viscosity, and diffusion coefficients.

Prediction of Spectroscopic Properties

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which is crucial for their experimental identification and characterization.

NMR Spectroscopy: Quantum chemical methods can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org This involves calculating the magnetic shielding tensors for each nucleus. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. This is useful for identifying the presence of specific functional groups, such as the C≡N stretch of the nitrile group and the C-S stretch of the thioether.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to absorption bands in the UV-Vis spectrum. This provides information about the conjugated π-system of the molecule.

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: The values below are hypothetical examples for illustrative purposes and are not derived from actual published research on this specific compound.)

Spectroscopy TypePredicted FeaturePredicted ValueCorresponding Functional Group
¹³C NMRChemical Shift~118 ppmNitrile Carbon (C≡N)
¹H NMRChemical Shift~2.5 ppmMethyl Protons (-CH₃)
IRVibrational Frequency~2230 cm⁻¹Nitrile Stretch (C≡N)
UV-VisAbsorption Maximum (λmax)~270 nmπ → π* transition

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry can be used to model the entire course of a chemical reaction involving this compound. This involves identifying the most likely reaction pathways and calculating the energy profile along these paths.

Transition State Theory: A key aspect of this modeling is the location of transition states, which are the energy maxima along the reaction coordinate. By calculating the structure and energy of the transition state, the activation energy for the reaction can be determined. rsc.org This allows for the prediction of reaction rates and an understanding of the reaction mechanism. For instance, the mechanism of nucleophilic substitution at the pyridine ring or reactions involving the nitrile group could be investigated.

Conformational Analysis

The three-dimensional shape of a molecule is critical to its function and properties. This compound has several rotatable bonds, particularly around the sulfur atom and the tert-butyl group. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule.

This is typically done by systematically rotating the flexible bonds and calculating the potential energy of each resulting structure. The low-energy conformers represent the most populated shapes of the molecule at a given temperature. Understanding the preferred conformation is essential for interpreting spectroscopic data and for modeling intermolecular interactions.

Applications and Advanced Research Directions

Utilization as a Synthetic Intermediate for Complex Molecules

The structure of 6-(tert-Butylthio)-4-methylnicotinonitrile inherently positions it as a potentially valuable building block in organic synthesis. The nitrile group, the thioether linkage, and the substituted pyridine (B92270) core offer multiple reactive sites for elaboration into more complex molecular architectures.

Precursor in Heterocyclic Synthesis

The nicotinonitrile framework is a common precursor for the synthesis of various fused heterocyclic systems. The nitrile group can participate in cyclization reactions to form new rings. For instance, it could potentially react with binucleophiles to construct condensed pyrimidine, pyridopyrazine, or other polycyclic aromatic systems. The presence of the methyl and tert-butylthio groups could influence the regioselectivity of such cyclizations and the properties of the resulting heterocyclic compounds. However, no specific examples of using this compound in this capacity have been reported.

Building Block for Polyfunctionalized Molecules

The functional groups present in this compound could be chemically manipulated to introduce further functionalities. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The tert-butylthio group could potentially be oxidized to a sulfoxide (B87167) or sulfone, or cleaved to reveal a thiol. These transformations would yield a variety of polyfunctionalized pyridine derivatives, which are sought-after intermediates in drug discovery and materials science. Research detailing these specific transformations for this compound is currently unavailable.

Design and Synthesis of Derivatives with Modified Reactivity Profiles

The creation of derivatives of this compound would be a logical step in exploring its chemical space. Modification of the existing functional groups could lead to new compounds with altered reactivity, solubility, and electronic properties.

For example, substitution of the tert-butyl group with other alkyl or aryl moieties could be explored to fine-tune steric and electronic effects. Furthermore, reactions at the methyl group, such as oxidation or halogenation, could provide handles for further synthetic diversification. The development of such derivatives would be a crucial step towards understanding the structure-activity relationships of this class of compounds, though no such derivatives have been documented in the literature.

Role as a Scaffold in Chemical Biology Probes (e.g., in enzyme inhibition studies)

Nicotinonitrile derivatives have been investigated as scaffolds for the development of inhibitors for various enzymes, including kinases. ekb.eg The pyridine core can act as a hydrogen bond acceptor, and the substituents can be designed to interact with specific pockets in an enzyme's active site.

The structure of this compound possesses features that could be relevant for enzyme inhibition. The lipophilic tert-butylthio group could potentially interact with hydrophobic regions of a protein, while the nitrile and pyridine nitrogen could form key hydrogen bonds. However, there are no published studies that have evaluated this compound or its close derivatives as enzyme inhibitors or as scaffolds for chemical biology probes.

Future Research Perspectives and Challenges

The lack of published data on this compound highlights a significant gap in the exploration of substituted nicotinonitriles. Future research should focus on several key areas:

Fundamental Synthesis and Reactivity: The first step would be the development and optimization of a robust synthetic route to this compound, followed by a systematic investigation of the reactivity of its functional groups.

Library Synthesis: The generation of a library of derivatives with modifications at the thioether, methyl, and potentially the pyridine ring would be essential for exploring its potential in various applications.

Biological Screening: A comprehensive biological evaluation of the parent compound and its derivatives against a panel of disease-relevant targets, such as kinases and other enzymes, could uncover potential therapeutic applications.

Materials Science Applications: The electronic properties of this compound and its potential derivatives could be investigated for applications in areas such as organic electronics or as components of functional polymers.

The primary challenge in this field is the current lack of foundational research. Without initial studies on its synthesis and basic reactivity, any advanced applications remain purely speculative. Overcoming this hurdle will require dedicated synthetic and medicinal chemistry efforts to unlock the potential of this unexplored molecule.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.